molecular formula C24H22FN3O2S B2639837 ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate CAS No. 442878-61-7

ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate

Cat. No. B2639837
M. Wt: 435.52
InChI Key: GTOPCSJWHPPSOX-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have a wide range of uses in the field of medicinal chemistry . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .


Synthesis Analysis

The synthesis of similar compounds, thioxopyrimidines and their condensed analogs, are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, thioxopyrimidines, are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Biological Potential of Indole Derivatives

Field

Pharmaceutical Sciences

Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Method

Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to the multiple receptors helpful in developing new useful derivatives.

Results

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

Field

Medicinal Chemistry

Application

The compound was tested for its anticancer activity.

Method

The compound was synthesized from commercially available starting materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene in four steps with good yields .

Results

The target molecule and its methyl derivative were tested for their anticancer activity and were found to be 95.2 μg/mL and 8.5 μg/mL (IC50) respectively against HCT 116 cell line .

Therapeutic Potential of Quinoline Derivatives

Application

Quinoline derivatives are utilized in various areas of medicine. They have shown to possess antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Method

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Results

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Synthesis of Novel 2-(Pyridin-2-yl) Derivatives

Application

The compound was tested for its potential effect on suppressing the production of collagen in vitro .

Method

The compound was synthesized from commercially available starting materials .

Results

The result of the hydroxyproline assay displayed that the compound is a potent inhibitor of collagen prolyl-4-hydroxylase .

properties

IUPAC Name

ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-4-30-23(29)24(2,3)31-22-20-19(16-8-6-5-7-9-16)14-28(21(20)26-15-27-22)18-12-10-17(25)11-13-18/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOPCSJWHPPSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate

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